Isojacareubin

概要

説明

Isojacareubin is a xanthonoid natural product found in the plant Hypericum japonicum . This compound has garnered attention due to its potent antibacterial activity and its ability to inhibit protein kinase C isoforms . This compound has also shown promising activity in animal models of hepatocellular carcinoma .

準備方法

化学反応の分析

Isojacareubin undergoes various chemical reactions, including oxidation and substitution reactions. Common reagents used in these reactions include oxidizing agents and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can lead to the formation of quinones, while substitution reactions can introduce different functional groups into the molecule .

科学的研究の応用

Anticancer Properties

Isojacareubin has shown significant potential as an anticancer agent, particularly against hepatocellular carcinoma (HCC).

- Mechanism of Action : ISJ inhibits protein kinase C (PKC), which plays a critical role in cancer cell proliferation and metastasis. A study demonstrated that ISJ selectively inhibited HCC cell lines while sparing non-malignant hepatocytes, indicating its potential for targeted therapy .

- In Vivo Studies : In xenograft models, ISJ exhibited considerable antihepatoma activity, reducing tumor growth significantly compared to controls .

- Pro-Apoptotic Effects : The compound also induces apoptosis in HepG2 cells, impairing their migration and invasion capabilities .

Antibacterial Activity

This compound has been identified as a potent antibacterial agent, particularly against methicillin-resistant Staphylococcus aureus (MRSA).

- Clinical Relevance : Research indicates that ISJ effectively combats MRSA strains, suggesting its potential as a therapeutic option in treating resistant bacterial infections .

- Mechanism : The antibacterial action may be attributed to its ability to disrupt bacterial cell functions and inhibit essential metabolic pathways.

Antiviral Activity

Recent studies have highlighted this compound's efficacy as an inhibitor of SARS-CoV-2.

- Inhibition of Main Protease : ISJ acts as a covalent inhibitor of the SARS-CoV-2 main protease (3CLpro), crucial for viral replication. It was found to inhibit this enzyme in a time- and dose-dependent manner with a half-maximal inhibitory concentration (IC50) of approximately 16 μM .

- Binding Mechanism : this compound binds covalently to cysteine residues in the protease through Michael addition, which stabilizes the interaction and enhances its inhibitory effects .

- Research Implications : These findings position ISJ as a promising candidate for developing new antiviral therapies against COVID-19, particularly in light of emerging variants that evade existing treatments.

Summary Table of Applications

作用機序

Isojacareubin exerts its effects through multiple mechanisms:

Antibacterial Activity: It disrupts bacterial cell walls and inhibits protein synthesis.

Antiviral Activity: This compound inhibits the main protease (3CLpro) of SARS-CoV-2 by covalently binding to thiols or cysteine residues through Michael addition.

Anticancer Activity: It inhibits protein kinase C, which plays a role in cell proliferation and survival, thereby inducing apoptosis in cancer cells.

類似化合物との比較

Isojacareubin is unique due to its broad spectrum of biological activities. Similar compounds include:

Hyperinokone: Another xanthonoid found in Hypericum species, known for its cytotoxic and anti-inflammatory properties.

This compound stands out due to its potent antibacterial, antiviral, and anticancer activities, making it a versatile compound for various scientific research applications.

生物活性

Isojacareubin (ISJ) is a naturally occurring compound derived from the Chinese herb Hypericum japonicum, known for its diverse biological activities. Research has highlighted its potential as an anti-cancer and antibacterial agent, with significant implications for therapeutic applications.

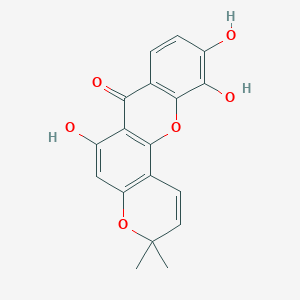

Chemical Structure and Properties

This compound is classified as a polyoxygenated xanthone derivative. Its chemical structure allows it to interact with various biological targets, contributing to its pharmacological effects. The compound's molecular formula is , with a molecular weight of 284.26 g/mol.

Biological Activities

1. Anti-Cancer Properties

This compound has been extensively studied for its anti-cancer effects, particularly against hepatocellular carcinoma (HCC).

- Mechanism of Action : ISJ inhibits protein kinase C (PKC), a crucial regulator in cancer cell proliferation and metastasis. Studies have shown that ISJ selectively inhibits the expression of atypical PKC (PKCζ) and interacts with conventional PKC (PKCα) and novel PKC isoforms (PKCδ, PKCε, PKCμ) . This inhibition leads to reduced phosphorylation of MAPK pathways, which are vital for cancer cell survival and invasion.

- In Vitro Studies : In experiments using HepG2 hepatoma cells, ISJ demonstrated significant cytotoxicity, inducing apoptosis and inhibiting cell migration and invasion . At concentrations of 10 µM, ISJ inhibited PKC activity by 77.7%, showcasing its potency compared to other compounds .

- In Vivo Studies : In xenograft models of HCC, ISJ pretreatment resulted in notable anti-tumor activity, supporting its potential as a lead compound for developing new anti-cancer therapies .

2. Antibacterial Activity

This compound exhibits potent antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA).

- Synergistic Effects : Research indicates that ISJ enhances the efficacy of conventional antibiotics when used in combination, making it a valuable candidate for addressing antibiotic resistance .

- Minimum Inhibitory Concentration (MIC) : The MIC for ISJ against MRSA has been reported at concentrations as low as 6.5 µg/mL, demonstrating its effectiveness even at minimal doses .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Several studies have documented the efficacy of this compound in preclinical models:

- Hepatocellular Carcinoma Study : A study demonstrated that treatment with ISJ resulted in decreased tumor size and improved survival rates in HCC models. The mechanism was linked to the inhibition of PKC signaling pathways crucial for tumor progression .

- MRSA Infection Study : Another investigation highlighted ISJ's ability to inhibit MRSA growth both alone and in combination with standard antibiotics. This study underscored the potential role of ISJ in treating infections caused by resistant bacterial strains .

特性

IUPAC Name |

6,10,11-trihydroxy-3,3-dimethylpyrano[2,3-c]xanthen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O6/c1-18(2)6-5-8-12(24-18)7-11(20)13-14(21)9-3-4-10(19)15(22)17(9)23-16(8)13/h3-7,19-20,22H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSTNFJKGRSHPBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=C(C3=C2OC4=C(C3=O)C=CC(=C4O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901045703 | |

| Record name | Isojacareubin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901045703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50597-93-8 | |

| Record name | Isojacareubin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50597-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isojacareubin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901045703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。